molecular formula C6H5N5 B133530 3-(Tetrazol-1-yl)pyridine CAS No. 148806-67-1

3-(Tetrazol-1-yl)pyridine

Cat. No. B133530
M. Wt: 147.14 g/mol
InChI Key: JQGKKTUHZXGATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrazol-1-yl)pyridine, commonly known as TTP, is a heterocyclic compound with a tetrazole ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of TTP depends on its specific application. In coordination chemistry and catalysis, TTP acts as a bidentate ligand, coordinating with metal ions to form stable complexes. In materials science, TTP acts as a building block, forming covalent bonds with other molecules to create functional materials. In medicinal chemistry, TTP acts as a pharmacophore, interacting with target proteins to modulate their activity.

Biochemical And Physiological Effects

TTP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, TTP was found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of immune responses. In another study published in the Journal of the American Chemical Society, TTP was found to bind to DNA and induce DNA damage, which could potentially be used as a strategy for cancer therapy.

Advantages And Limitations For Lab Experiments

TTP has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, TTP also has some limitations, such as its potential toxicity and low solubility in water. Therefore, it is important to use appropriate safety precautions and solvents when handling TTP in lab experiments.

Future Directions

There are several future directions for the research and development of TTP. In coordination chemistry and catalysis, TTP could be used as a ligand for the synthesis of new metal complexes with unique properties. In materials science, TTP could be used as a building block for the synthesis of new functional materials with tailored properties. In medicinal chemistry, TTP could be used as a pharmacophore for the design of new drugs with improved efficacy and safety profiles. Overall, the potential applications of TTP in various fields make it a promising compound for future research and development.

Scientific Research Applications

TTP has been extensively studied in scientific research due to its potential applications in various fields. In organic chemistry, TTP is used as a ligand in coordination chemistry and catalysis. In materials science, TTP is used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, TTP is used as a pharmacophore for the design of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.

properties

CAS RN

148806-67-1

Product Name

3-(Tetrazol-1-yl)pyridine

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

3-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H

InChI Key

JQGKKTUHZXGATO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N2C=NN=N2

Canonical SMILES

C1=CC(=CN=C1)N2C=NN=N2

synonyms

Pyridine, 3-(1H-tetrazol-1-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyridine (1.3 g, 13.4 mmol) in HOAc (20 mL) was added sodium azide (1.3 g, 20.1 mmol) and trimethyl orthoformate (2.36 mL, 21.6 mmol) and the resultant slurry was stirred at room temperature overnight and subsequently refluxed for 6 h. The reaction was cooled to room temperature and stopped by pouring into 50 mL of ice water. EtOAc (50 mL) was added, collected and subsequently washed with aqueous sodium hydroxide (1 N). The organic layer was collected, dried (MgSO4) and concentrated in vacuo to afford the title compound 65 (1.0 g, 52%) as a white solid: mp=74-76° C.; 1H NMR (CDCl3) δ 10.37 (s, 1H), 9.36 (m, 1H), 8.98 (m, 1H), 8.56 (m, 1H), 7.88 (m, 1H); LRMS (ESI) m/z calcd for C6H6N3 [M+H—N2]+ 120. found 120; HRMS (ESI) m/z calcd for C6H6N5 [M+H]+ 148.0623. found 148.0636; HPLC>99% (tR=3.44 min, 60 (A):40 (B): 0.009 (C); tR=2.71 min, 60 (A):40 (B): 0.02 (C)).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
52%

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